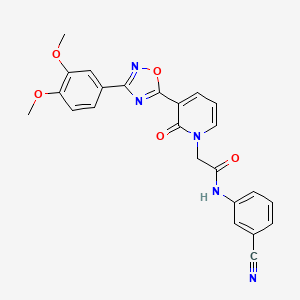

![molecular formula C21H16N2OS B2563900 N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide CAS No. 941924-76-1](/img/structure/B2563900.png)

N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide” is a compound that has been synthesized and studied for its potential biological activities . It is a benzothiazole derivative, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

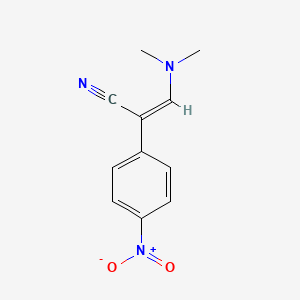

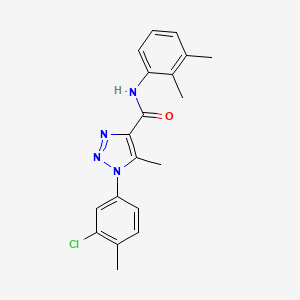

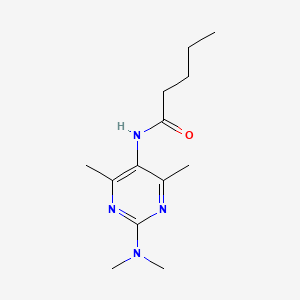

Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide” is characterized by the presence of a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Agents

The development of alternative antioxidant and anti-inflammatory agents is a significant area of research. N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide derivatives, as part of benzofused thiazole analogues, have been explored for their potential in this domain. These compounds have shown distinct anti-inflammatory activity compared to standard references in vitro. They also demonstrate potential antioxidant activity against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further support their role in anti-inflammatory and antioxidant mechanisms, suggesting these derivatives could serve as interesting templates for the development of new agents in this field (Raut et al., 2020).

Pharmacological Significance in Drug Discovery

Benzothiazoles, including N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide derivatives, are noted for their wide range of pharmacological activities. They have been the focus of patent filings and research due to their therapeutic potential across various diseases, including metabolic diseases, cancer, inflammation, and neurodegeneration. Their role as a scaffold in drug development is underscored by their presence in many marketed drugs and ongoing research into their potential as therapeutic agents. The diversity in their application highlights the pharmacological importance of benzothiazole derivatives in drug discovery (Law & Yeong, 2022).

Anticancer Potentials

The anticancer potentials of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide, have been a subject of considerable interest. Research has focused on the design and development of novel derivatives for anticancer potential across different cell lines, exploring the structure-activity relationship (SAR) and mechanisms of action. Benzothiazole derivatives have been categorized and reviewed for their activity, highlighting the importance of the benzothiazole moiety in cancer therapy. The significant anticancer mechanisms identified include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. These findings suggest a broad scope for the design and development of novel benzothiazole derivatives in cancer chemotherapy (Pathak et al., 2019).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-21(23-17-11-12-19-18(13-17)22-14-25-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNDEFDYZSIMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

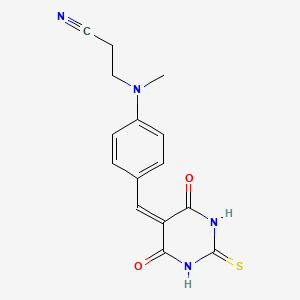

![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)

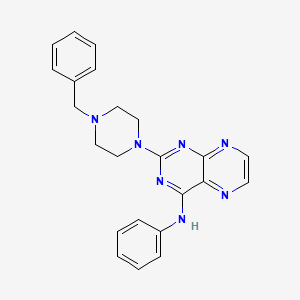

![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)

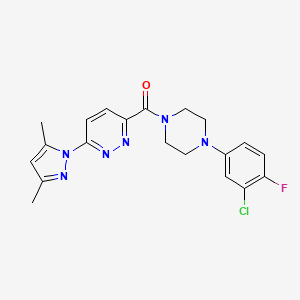

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2563829.png)

![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)